N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c24-21(14-6-8-19-20(10-14)26-12-25-19)22-11-13-5-7-18-16(9-13)15-3-1-2-4-17(15)23-18/h5-10,23H,1-4,11-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSBTRIICOFFDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the carbazole derivative, which is then reacted with a benzo[d][1,3]dioxole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Substituent Influence : The benzodioxole carboxamide group is common across MDC, BNBC, and IIc, but varying substituents (e.g., nitro, bromo-naphthyl, trifluoromethylphenyl) dictate divergent biological roles. For example, BNBC’s naphthyl group enhances STING activation, while IIc’s trifluoromethylphenyl group improves α-amylase inhibition .
- Carbazole vs. Benzodioxole Focus : The target compound combines carbazole’s lipophilic aromaticity with benzodioxole’s metabolic stability. In contrast, MDC and BNBC prioritize benzodioxole modifications for cardiovascular or antiviral effects .
Pharmacological and Mechanistic Comparisons
- Anti-inflammatory Activity : MDC outperforms ADC (N-(3-acetylphenyl)-6-nitrobenzo[1,3]dioxole-5-carboxamide) in antioxidant and anti-inflammatory assays, attributed to its methoxybenzyl group enhancing myeloperoxidase (MPO) binding . The target compound’s carbazole moiety may similarly modulate oxidative stress pathways.
- STING Agonism : BNBC activates human STING, inducing interferon responses and antitumor immunity. Structural similarity suggests the target compound could share this mechanism, though its carbazole group may alter binding kinetics .
- Antidiabetic Potential: IIc’s α-amylase inhibition highlights benzodioxole carboxamides’ versatility. The target compound’s carbazole group might redirect activity toward kinase or GPCR targets .
- Structural Stability: MDC and ADC exhibit monoclinic crystal structures (Z=2 and 4, respectively), with energy gaps of 3.54–3.96 eV via DFT, suggesting electronic stability for in vivo applications . The target compound’s tetrahydrocarbazole may reduce rigidity, impacting bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
